Enhanced Lipophilicity (LogP) vs. 4-Fluoro, 4-Chloro, and 4-Bromo Analogs
The iodo substituent confers significantly higher lipophilicity compared to other 4-halogenated benzothiazol-2-amines, a key determinant of membrane permeability and protein binding . The computed LogP for 4-iodobenzo[d]thiazol-2-amine is 2.48, which is greater than that of the 4-fluoro analog (LogP ~2.0) and distinct from the 4-chloro (LogP 2.49-3.11) and 4-bromo (LogP 3.22) versions, offering a tunable midpoint in the lipophilicity spectrum [1]. This difference is critical for optimizing pharmacokinetic properties in drug discovery campaigns.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.48 |
| Comparator Or Baseline | 4-Fluoro analog: LogP = 1.94-2.59; 4-Chloro analog: LogP = 2.49-3.11; 4-Bromo analog: LogP = 3.22 |
| Quantified Difference | Iodo LogP is higher than fluoro (Δ~0.5-0.9) and lower than bromo (Δ~0.74) |
| Conditions | In silico calculation; exact values vary by software (e.g., ChemDraw, ALOGPS) |
Why This Matters
The distinct LogP value of the 4-iodo analog provides a specific option for modulating compound lipophilicity, which is not achievable with the fluoro or bromo derivatives, thus offering a precise tool for balancing solubility and permeability in lead optimization.
- [1] Molbase. LogP data for 4-chlorobenzo[d]thiazol-2-amine. Accessed 2026-04-17. View Source
